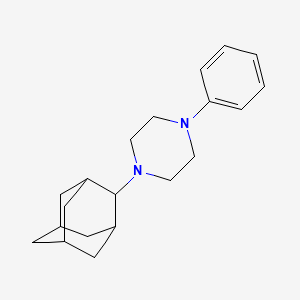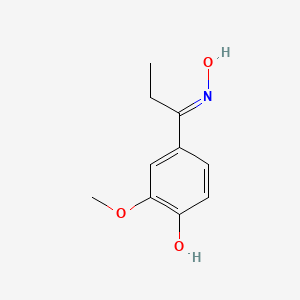![molecular formula C27H35N3O6 B6118163 1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)
1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate, commonly known as EPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. EPP belongs to the class of piperazine compounds and has been studied extensively for its pharmacological effects on the central nervous system.
作用机制
EPP works by binding to the 5-HT1A receptor and activating it, which leads to an increase in serotonin levels in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, appetite, and other physiological functions. By increasing serotonin levels, EPP helps to regulate mood and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects:
EPP has been shown to have a number of biochemical and physiological effects, including an increase in serotonin levels, a reduction in anxiety and depression symptoms, and an improvement in cognitive function. EPP has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress and damage.
实验室实验的优点和局限性
One of the main advantages of using EPP in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. However, one limitation of using EPP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on EPP, including further studies on its pharmacological effects and potential therapeutic applications. Some possible areas of future research include:
1. Investigating the potential use of EPP in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
2. Studying the effects of EPP on other neurotransmitter systems, such as the dopamine and norepinephrine systems.
3. Developing new formulations of EPP that improve its solubility and bioavailability.
4. Investigating the potential use of EPP as a tool for studying the role of the 5-HT1A receptor in other physiological functions, such as appetite regulation and pain perception.
In conclusion, EPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Its high affinity for the 5-HT1A receptor makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. Further research is needed to fully understand the pharmacological effects and potential therapeutic applications of this compound.
合成方法
The synthesis of EPP involves a multi-step process that includes the reaction of 2-ethoxybenzylamine with piperazine to form N-(2-ethoxybenzyl)piperazine. This intermediate is then reacted with phenylpiperazine and carbonyl chloride to form the final product, 1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate.
科学研究应用
EPP has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as depression and anxiety. Research studies have shown that EPP has a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. EPP has been shown to act as an agonist of this receptor, leading to an increase in serotonin levels and a reduction in anxiety and depression symptoms.
属性
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2.C2H2O4/c1-2-30-24-11-7-6-8-22(24)20-26-14-12-21(13-15-26)25(29)28-18-16-27(17-19-28)23-9-4-3-5-10-23;3-1(4)2(5)6/h3-11,21H,2,12-20H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYLUZKXVOSWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
![N-(2,4-dimethylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)




![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)
![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6118153.png)